molecular formula C14H12BrClO2 B7894092 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene

4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene

Cat. No.: B7894092
M. Wt: 327.60 g/mol
InChI Key: URKDBAFCRZXNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Aromatic Systems as Scaffolds in Organic and Medicinal Chemistry Research

Aromatic systems, particularly the benzene (B151609) ring, are fundamental scaffolds in the design and synthesis of organic molecules. Their rigid and planar structure provides a stable three-dimensional framework essential for binding to biological targets like proteins and nucleic acids. jocpr.com In medicinal chemistry, aromatic rings are ubiquitous; it is estimated that at least one aromatic ring can be found in 99% of drugs evaluated by major pharmaceutical companies. nih.gov

The prevalence of these scaffolds is due to their versatile interaction capabilities. The conjugated π-electron system of an aromatic ring allows it to engage in non-covalent interactions, such as π-stacking, which are crucial for molecular recognition between a ligand and its receptor. jocpr.com Furthermore, the chemical properties of aromatic rings can be finely tuned through the addition of various functional groups, allowing medicinal chemists to optimize a drug's efficacy, selectivity, metabolic stability, and bioavailability. jocpr.comdntb.gov.uarsc.org This ability to systematically modify the scaffold makes aromatic compounds invaluable in fragment-based drug design and for creating diverse chemical libraries for screening. nih.govmdpi.com

Overview of Halogenated Benzene Derivatives: Synthetic Versatility and Electronic Perturbations

The substitution of hydrogen with halogen atoms (F, Cl, Br, I) on a benzene ring introduces significant electronic perturbations that alter its reactivity. Halogens exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M or +R). aakash.ac.inquora.comjove.com Because halogens are highly electronegative, their inductive effect is strong, withdrawing electron density from the benzene ring and making it less reactive towards electrophilic aromatic substitution compared to benzene itself. quora.comlibretexts.org This makes halogens "deactivating" groups.

However, the lone pairs of electrons on the halogen atom can be donated into the ring through resonance, increasing the electron density, particularly at the ortho and para positions. jove.comwikipedia.org While the deactivating inductive effect is generally stronger than the activating resonance effect, the resonance effect still directs incoming electrophiles to the ortho and para positions. jove.comlibretexts.org This unique characteristic of halogens—being deactivating yet ortho-para directing—provides chemists with precise control over the synthesis of substituted benzene derivatives. libretexts.orgwikipedia.org This synthetic versatility is a key reason why halogenated benzenes are common starting materials and intermediates in multi-step syntheses. researchgate.netpressbooks.pubstudymind.co.uk

Structural Context of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene within Complex Aromatic Ethers

This compound is a polysubstituted aromatic compound with a distinct molecular architecture. chlorobenzene.ltd Its core is a benzene ring substituted with four different groups: a bromine atom at position 4, a chlorine atom at position 1, a hydrogen atom, and a 4-methoxy-benzyloxy group at position 2. This structure places it within the class of complex aromatic ethers.

The molecule integrates several key functional groups:

A Dihalogenated Benzene Ring: The presence of both bromine and chlorine atoms influences the ring's reactivity and provides sites for further chemical modification.

An Ether Linkage: The benzyloxy group (-O-CH2-Aryl) connects the dihalogenated phenyl ring to a second aromatic ring.

The combination of these features results in a molecule with considerable complexity and synthetic potential. chlorobenzene.ltd

Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name4-bromo-1-chloro-2-[(4-methoxyphenyl)methyl]benzene nih.gov
Molecular FormulaC₁₄H₁₂BrClO nih.gov
Molecular Weight311.60 g/mol nih.gov
CAS Number333361-51-6 chemicalbook.comchemsrc.com
Physical StateSolid (at normal temperature and pressure) chlorobenzene.ltd

Rationale for Academic Investigation of Substituted Benzyloxybenzene Architectures

The academic and industrial interest in substituted benzyloxybenzene architectures, including this compound, is primarily driven by their utility as key intermediates in the synthesis of pharmacologically active molecules. chlorobenzene.ltdchemicalbook.com Specifically, this compound is an intermediate in the synthesis of Dapagliflozin (B1669812), a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. chemicalbook.com A structurally similar compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), also serves as a crucial intermediate for Dapagliflozin, underscoring the importance of this specific substitution pattern. google.comgoogle.com

Beyond this specific application, the benzyloxybenzene scaffold is a subject of broader research. Studies have explored derivatives of this structure for their potential inhibitory activity against various enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B), which are targets for neurodegenerative diseases. researchgate.net Furthermore, compounds like 4-(benzyloxy)-2-bromo-1-methoxybenzene can be converted into aromatic boric acid derivatives, which are versatile building blocks in Suzuki-Miyaura coupling reactions to form novel bioactive compounds. nih.gov This highlights the role of such architectures as versatile platforms for discovering new chemical entities with potential therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-chloro-2-[(4-methoxyphenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO2/c1-17-12-5-2-10(3-6-12)9-18-14-8-11(15)4-7-13(14)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKDBAFCRZXNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromo 1 Chloro 2 4 Methoxy Benzyloxy Benzene and Its Analogs

Strategies for Regioselective Halogenation of Aromatic Rings

The specific placement of bromine and chlorine atoms on the benzene (B151609) core is a fundamental challenge in the synthesis of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene. Regioselectivity is governed by the electronic and steric properties of the substituents already present on the ring. The hydroxyl or ether group is a powerful ortho-, para-directing group, which heavily influences the position of incoming electrophiles like halogens.

Directed halogenation methods utilize a functional group on the aromatic ring to deliver the halogenating agent to a specific adjacent (ortho) position. This strategy offers a high degree of control that might not be achievable through standard electrophilic aromatic substitution.

One of the most powerful techniques is Directed ortho-Metalation (DoM) . thieme-connect.com In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at a specific ortho position. The resulting aryllithium intermediate can then be quenched with an electrophilic halogen source (e.g., Br₂, C₂Cl₆) to install the halogen atom with high regioselectivity. For phenolic precursors, the hydroxyl group can be converted into a more effective DMG, such as an O-aryl carbamate, which can then direct lithiation and subsequent halogenation. thieme-connect.comresearchgate.net This method provides an entry into a series of halogenated phenols that are otherwise difficult to obtain. thieme-connect.com

Another approach involves leveraging hydrogen bonding. An ammonium (B1175870) salt-catalyzed process using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorinating agent has been shown to be highly ortho-selective for phenols. scientificupdate.com The selectivity is believed to arise from the chloride ion of the catalyst acting as a hydrogen bond acceptor, interacting with the phenolic proton and directing the N-halo intermediate to the ortho position. scientificupdate.com Similarly, N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) can achieve selective mono-ortho-bromination of para-substituted phenols with excellent yields. nih.gov

Table 1: Comparison of Directed Halogenation Methods for Phenolic Compounds
MethodDirecting GroupReagentsKey FeaturesCitation(s)
Directed ortho-Metalation (DoM)O-Aryl Carbamate1. n-BuLi or s-BuLi 2. Electrophilic Halogen Source (e.g., I₂, CBr₄)High regioselectivity for ortho position; requires low temperatures; versatile for various electrophiles. thieme-connect.comresearchgate.net
Ammonium Salt CatalysisPhenolic Hydroxyl1,3-dichloro-5,5-dimethylhydantoin (DCDMH), Ammonium Salt CatalystHigh ortho-selectivity for chlorination; mild conditions; good functional group tolerance. scientificupdate.com
Acid-Mediated BrominationPhenolic HydroxylN-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TsOH)Excellent selectivity for mono-ortho-bromination of p-substituted phenols; rapid reaction times. nih.gov

Halogen exchange reactions, often referred to as aromatic Finkelstein reactions, provide an alternative route for introducing a specific halogen by replacing another. nih.gov These transformations are typically mediated by transition metal catalysts, such as copper, nickel, or palladium, and are particularly useful when direct halogenation lacks the desired regioselectivity or when the required starting material is more accessible. frontiersin.orgrsc.org

Copper-catalyzed systems are among the most efficient for converting aryl bromides to aryl iodides. nih.govfrontiersin.org For instance, using copper(I) iodide with a diamine ligand allows for the smooth conversion of a wide variety of aryl bromides into their corresponding iodides. acs.org Nickel complexes were among the first used to catalyze these exchanges, effectively converting aryl bromides to iodides, although side reactions like homocoupling can be a challenge. nih.gov The feasibility of these reactions often depends on the relative carbon-halogen bond strengths and the solubility of the resulting metal halide salts. rsc.orgacs.org

While less common, the exchange of a bromide for a chloride is also possible. A nickel(II)-catalyzed reaction using NaOCl in a biphasic system can convert aryl bromides into aryl chlorides at ambient temperature. rsc.org These exchange reactions are governed by complex mechanistic cycles involving oxidative addition of the aryl halide to the metal center, halide ligand exchange, and reductive elimination to form the new aryl halide product. nih.govrsc.org

Table 2: Metal-Mediated Halogen Exchange Reactions on Aryl Halides
TransformationCatalyst SystemHalogen SourceConditionsKey FeaturesCitation(s)
Ar-Br → Ar-ICuI / Diamine LigandNaIDioxane, 110 °CBroad scope, high yields, mild conditions. frontiersin.orgacs.org
Ar-Br → Ar-INiBr₂ / PBu₃KI, ZnHMPA, 50 °COne of the earliest examples; requires a reducing agent at lower temperatures. nih.gov
Ar-Br → Ar-ClNiCl₂(dppe)ZnCl₂THF/HMPA, 50 °CInvolves Ni(0) catalysis. rsc.org
Ar-Br → Ar-ClNi(II) catalystNaOClAqueous/Organic, RTUses a phase-transfer catalyst. rsc.org

Etherification Strategies for Benzyloxy Moiety Formation

The construction of the C-O bond to form the 4-methoxy-benzyloxy ether is a critical step in the synthesis. Both classical and modern catalytic methods are available for this transformation.

The most traditional method for forming ether linkages is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) with a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide—in this case, 4-methoxybenzyl chloride or bromide. organic-chemistry.org This Sₙ2 reaction is highly effective for forming benzyl (B1604629) ethers due to the reactivity of benzylic halides. khanacademy.org

Alternative methods have been developed to avoid the use of strongly basic or acidic conditions. For example, 2-benzyloxy-1-methylpyridinium triflate (BnOPT) is a stable, neutral reagent that can transfer a benzyl group to an alcohol upon mild heating. orgsyn.org This reaction proceeds through a proposed Sₙ1-like pathway, making it compatible with a wide range of functional groups. orgsyn.org Another mild approach involves the B(C₆F₅)₃-catalyzed direct nucleophilic substitution of benzylic alcohols with phenols, which proceeds efficiently with low catalyst loading and produces only water as a byproduct. nih.gov

Palladium-catalyzed cross-coupling reactions have emerged as powerful and general methods for C–O bond formation. The Buchwald-Hartwig amination has been extended to etherification, allowing for the coupling of aryl halides with alcohols. google.comnih.gov These reactions typically employ a palladium precursor, a specialized phosphine (B1218219) ligand, and a base. google.com

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alcohol or its corresponding alkoxide. google.comnih.gov Reductive elimination from the resulting palladium(II) intermediate yields the desired aryl ether and regenerates the active Pd(0) catalyst. nih.gov The choice of ligand is critical for achieving high yields, particularly with less reactive aryl chlorides or sterically hindered substrates. organic-chemistry.orgacs.org Bulky, electron-rich biarylphosphine ligands have proven to be highly effective in promoting the challenging reductive elimination step. nih.govorganic-chemistry.org These methods are valued for their broad substrate scope and functional group tolerance. organic-chemistry.org

Table 3: Palladium-Catalyzed Aryl Ether Synthesis
Aryl HalideAlcoholCatalyst/LigandBaseConditionsKey FeaturesCitation(s)
Aryl Bromides/ChloridesPrimary AlcoholsPd₂(dba)₃ / Bulky Biaryl PhosphineNaOtBuToluene, 80-110 °CGeneral for primary alcohols, effective for unactivated aryl halides. nih.govorganic-chemistry.org
Aryl Bromides/Chloridestert-ButanolPd(OAc)₂ / DialkylphosphinobiphenylNaOtBuToluene, 80 °CSpecific for synthesis of aryl tert-butyl ethers, precursors to phenols. acs.org
(Hetero)aryl HalidesMethanolPd(OAc)₂ / XPhosCs₂CO₃Toluene, 100 °CMild conditions, wide range of (hetero)aryl halides. organic-chemistry.org

Multi-Step Synthesis Pathways from Established Precursors

The synthesis of this compound is a multi-step process that requires careful strategic planning to ensure the correct placement of all substituents. pressbooks.pub The order of reactions is critical, as the directing effects of the substituents guide the position of subsequent functionalizations. libretexts.orgyoutube.com

A common and effective pathway starts from 5-bromo-2-chlorobenzoic acid. google.comgoogle.comwipo.int This precursor already contains the desired 1,2,4-substitution pattern of the halogen atoms relative to a functional group handle.

The synthesis can be outlined as follows:

Acyl Chloride Formation: The carboxylic acid group of 5-bromo-2-chlorobenzoic acid is first activated by converting it into an acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent. google.comgoogle.comwipo.int

Friedel-Crafts Acylation: The resulting 5-bromo-2-chlorobenzoyl chloride is then reacted with anisole (B1667542) (methoxybenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction forms the ketone intermediate, (5-bromo-2-chlorophenyl)(4-methoxyphenyl)methanone. The acylation occurs predominantly at the para-position of anisole due to the strong para-directing effect of the methoxy (B1213986) group.

Ketone Reduction: The final step is the reduction of the ketone carbonyl group to a methylene (B1212753) (CH₂) bridge. This can be accomplished through various reduction methods. A common approach is ionic hydrogenation using a silane, such as triethylsilane (Et₃SiH), in the presence of a strong acid or Lewis acid like boron trifluoride etherate (BF₃·OEt₂). chemicalbook.com This reduction connects the two aromatic rings via a methylene linker, yielding the final target molecule, this compound.

This synthetic sequence is advantageous because it builds the carbon skeleton first and establishes the correct connectivity before the final reduction step. An alternative approach could involve an initial etherification of a 2,5-dihalophenol followed by further modifications, but controlling the regioselectivity of the initial etherification and subsequent halogenation could be more challenging.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of synthesizing diaryl or alkyl aryl ethers like this compound is highly dependent on the careful selection of reagents and reaction parameters. The classical Williamson synthesis, while robust, often requires optimization to be effective for complex molecules and to suppress side reactions. francis-press.comfrancis-press.com

Key factors influencing the synthesis include the choice of base, solvent, temperature, and catalyst. For the etherification step, a strong base is required to deprotonate the phenolic hydroxyl group of 4-bromo-2-chlorophenol (B165030) to form the more nucleophilic phenoxide. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide.

The solvent plays a crucial role in reaction kinetics and selectivity. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724) are frequently used as they effectively solvate the cation of the base while not interfering with the nucleophile, thereby promoting the desired S(_N)2 reaction pathway. chem-station.com However, the choice of solvent can significantly impact regioselectivity and reaction outcomes. rsc.org

Catalysts, such as copper(I) salts in Ullmann-type condensations or phase-transfer catalysts, can facilitate the reaction, often allowing for milder conditions and improved yields. francis-press.comyjcorp.co.kr The selection of the alkylating agent, in this case, 4-methoxybenzyl chloride or bromide, is also critical, as the nature of the leaving group affects reaction rates.

Table 1: Comparison of Reaction Parameters for Williamson Ether Synthesis Analogs

ParameterConventional MethodOptimized MethodRationale for Optimization
Base Sodium Hydroxide (NaOH)Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH)Stronger, non-hydroxide bases prevent competitive hydrolysis of the alkyl halide and improve phenoxide formation.
Solvent Ethanol, MethanolAcetonitrile, Dimethylformamide (DMF)Polar aprotic solvents favor the SN2 mechanism over competing elimination reactions and increase reaction rates. chem-station.com
Temperature High (reflux, >100°C)Moderate to High (80-140°C)Optimization prevents decomposition of starting materials and products while ensuring a sufficient reaction rate.
Catalyst NoneCopper(I) Iodide (CuI), Phase-Transfer CatalystsCatalysts can lower the activation energy, enabling lower reaction temperatures and shorter times, particularly for less reactive aryl halides. yjcorp.co.kr

Evaluation of One-Pot Synthesis Techniques

One-pot synthesis, where multiple reaction steps are conducted in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. acs.orgresearchgate.net For analogs of the target compound, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), one-pot procedures have been successfully developed. google.comgoogle.com

A typical one-pot approach for a related analog involves a Friedel-Crafts acylation followed by an in-situ reduction. For instance, 5-bromo-2-chlorobenzoyl chloride reacts with phenetole (B1680304) in the presence of a Lewis acid like aluminum chloride to form a benzophenone (B1666685) intermediate. This intermediate is then reduced in the same pot to yield the final diaryl methane (B114726) product. google.com This strategy avoids the lengthy separation and purification of the ketone intermediate, streamlining the process. google.com The application of such multi-component reactions significantly shortens reaction times and simplifies workup procedures. nih.gov

Application of Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve the sustainability of chemical processes. tandfonline.comnih.govsemanticscholar.org These principles are highly relevant to the synthesis of this compound.

Ultrasound-Assisted Synthetic Procedures

Ultrasound irradiation has emerged as a powerful tool in green synthesis, often leading to dramatically reduced reaction times, lower temperatures, and improved yields. mdpi.com In the context of ether synthesis, ultrasound has been shown to significantly enhance the Ullmann diaryl ether synthesis and the Williamson ether synthesis. yjcorp.co.krrsc.orgresearchgate.net

The primary effect of ultrasound is believed to be mechanical, breaking up the particles of solid reagents like potassium carbonate, which increases the surface area and reactivity. yjcorp.co.kr This allows reactions to proceed efficiently at lower temperatures and often without the need for a solvent. For the synthesis of diaryl ethers, ultrasound-assisted methods have provided yields of 70-90% at 140°C, a significant improvement over traditional methods that require temperatures of 180-220°C. yjcorp.co.kr The combination of microwave and ultrasound assistance can further accelerate these reactions, sometimes reducing reaction times from hours to minutes. researchgate.net

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Diaryl Ether Synthesis

ParameterConventional HeatingUltrasound-Assisted Method yjcorp.co.kr
Temperature 180-220°C140°C
Reaction Time Up to 20 hours~2 hours
Typical Yield 40-60%70-90%
Solvent Often requiredSolvent-free conditions possible

Solvent Selection and Minimization Strategies

Solvent use is a major contributor to the environmental footprint of chemical manufacturing. tandfonline.com Green chemistry emphasizes minimizing solvent use or replacing hazardous solvents with more benign alternatives. nih.gov Strategies applicable to the synthesis of this compound include:

Solvent-Free Reactions: As demonstrated in ultrasound-assisted procedures, running reactions without a solvent can eliminate waste and simplify product isolation. yjcorp.co.krtandfonline.com

Use of Greener Solvents: Replacing traditional solvents like DMF with greener alternatives such as anisole or dimethyl carbonate. Water is also a highly desirable green solvent, and its use can be facilitated by phase-transfer catalysis to overcome solubility issues. tandfonline.com

Derivatization Strategies for Structural Modification

Derivatization of this compound is crucial for creating analogs and for subsequent coupling reactions in the synthesis of more complex molecules. The molecule possesses several sites amenable to modification:

The Aryl Bromide: The bromine atom is a versatile handle for cross-coupling reactions. For instance, it can be converted into an aromatic boric acid derivative, which can then participate in Suzuki-Miyaura coupling to form new carbon-carbon bonds. nih.gov

The Benzene Ring: The aromatic rings can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.

The Methoxy Group: The methyl group of the 4-methoxybenzyl moiety can be cleaved to reveal a phenolic hydroxyl group, which can then be re-alkylated or functionalized in other ways to produce a variety of analogs.

The Benzyl Position: The benzylic protons are susceptible to radical reactions, allowing for further functionalization at that position.

For example, a related compound, 4-bromo-2-chlorophenol, can be used to synthesize complex esters by reacting it with substituted carboxylic acids, such as 4′-methoxy-[1,1′-biphenyl]-4-carboxylic acid, in the presence of coupling agents. nih.gov This demonstrates how the core phenolic structure can be elaborated into more complex derivatives.

Modifications on the 4-Methoxy-Substituted Benzene Ring

The 4-methoxy-substituted benzene ring in the target molecule is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the methoxy group. libretexts.orglibretexts.org This group directs incoming electrophiles primarily to the ortho and para positions. Since the para position is already occupied by the benzyloxy linkage, substitutions are expected to occur at the positions ortho to the methoxy group (C3' and C5'). Standard EAS reactions can be employed to introduce a variety of substituents onto this ring.

Friedel-Crafts Reactions: Anisole (methoxybenzene) and its derivatives readily undergo Friedel-Crafts alkylation and acylation. youtube.comshaalaa.com For the target compound, acylation with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride would introduce a ketone functionality, yielding predominantly the 3'-acetyl derivative. tamu.edustackexchange.com Similarly, alkylation can introduce alkyl chains onto the ring. acs.org

Nitration and Halogenation: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, which generates the nitronium ion (NO2+) as the electrophile. uomustansiriyah.edu.iq This would lead to the introduction of a nitro group at the 3' position. Halogenation, such as bromination, can also be performed. Anisole is highly reactive and can be brominated with bromine in a solvent like ethanoic acid, even without a strong Lewis acid catalyst, to yield ortho- and para-substituted products. libretexts.org

The table below summarizes potential electrophilic aromatic substitution reactions on the 4-methoxy-substituted ring.

Reaction TypeReagent(s)Expected Major Product(s)
Friedel-Crafts AcylationAcetyl chloride, AlCl₃4-Bromo-1-chloro-2-(3-acetyl-4-methoxy-benzyloxy)-benzene
Friedel-Crafts AlkylationMethyl chloride, AlCl₃4-Bromo-1-chloro-2-(3-methyl-4-methoxy-benzyloxy)-benzene
NitrationHNO₃, H₂SO₄4-Bromo-1-chloro-2-(3-nitro-4-methoxy-benzyloxy)-benzene
BrominationBr₂, FeBr₃ or ethanoic acid4-Bromo-1-chloro-2-(3-bromo-4-methoxy-benzyloxy)-benzene

Transformations at the Benzylic Carbon of the Benzyloxy Group

The benzylic carbon—the CH₂ group linking the ether oxygen to the 4-methoxyphenyl (B3050149) ring—is a key site for chemical transformations due to the resonance stabilization of benzylic radicals, carbocations, and anions. chemistrysteps.com This reactivity allows for a range of selective modifications.

Benzylic Halogenation: A primary method for introducing a halogen at the benzylic position is through free-radical bromination using N-Bromosuccinimide (NBS), typically with a radical initiator like AIBN or light. chemistrysteps.comlibretexts.orglibretexts.org This reaction is highly selective for the benzylic position over other C-H bonds because it proceeds via a resonance-stabilized benzylic radical. youtube.com This would convert the benzylic CH₂ group into a CHBr group, creating a reactive intermediate for subsequent nucleophilic substitution reactions.

Benzylic Oxidation and Cleavage: The p-methoxybenzyl (PMB) ether group is well-known as a protecting group for alcohols, in part because it can be selectively cleaved under oxidative conditions that leave other functional groups intact. oup.com A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.govrsc.org The reaction proceeds via hydride abstraction from the benzylic position, leading to the formation of an oxocarbenium ion, which is then hydrolyzed to release the parent alcohol (in this case, 2-bromo-5-chlorophenol) and p-methoxybenzaldehyde. nih.gov More recent methods utilize catalytic systems, such as an electronically tuned nitroxyl (B88944) radical catalyst with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), to achieve the same transformation under milder conditions. nih.govorganic-chemistry.org

Radical C-H Functionalization: Advanced methodologies allow for the direct functionalization of the benzylic C-H bond via radical pathways. For instance, the merger of photoredox and organocatalysis can generate a benzylic radical through hydrogen atom transfer (HAT) mediated by a thiyl radical. nih.govacs.org This benzylic radical can then be coupled with various partners, such as arylnitriles, to form new C-C bonds directly at the benzylic position. nih.gov These methods provide a powerful route to complex analogs by directly converting the C-H bond into a new functional group. researchgate.net

The following table details key transformations possible at the benzylic carbon.

Reaction TypeReagent(s)Resulting Transformation
Radical BrominationN-Bromosuccinimide (NBS), light/initiatorForms 1-(4-Bromo-1-chloro-phenoxy)-1-(4-methoxy-phenyl)-1-bromo-methane
Oxidative Cleavage2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Cleaves the ether linkage to yield 2-bromo-5-chlorophenol (B87913) and p-methoxybenzaldehyde
Catalytic OxidationNitroxyl radical catalyst, PIFACleaves the ether linkage to yield 2-bromo-5-chlorophenol and p-methoxybenzaldehyde
Radical C-H ArylationPhotoredox/Thiol catalyst, ArylnitrileCouples an aryl group to the benzylic carbon, forming a diarylmethane derivative

Mechanistic Organic Chemistry and Reactivity Profile of 4 Bromo 1 Chloro 2 4 Methoxy Benzyloxy Benzene

Reactivity of Halogen Atoms on the Benzene (B151609) Ring

The benzene core of the molecule is substituted with both a chlorine and a bromine atom. These halogen substituents are the primary sites for reactions that involve the aromatic ring itself, such as nucleophilic aromatic substitution and radical processes.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, proceeding through an addition-elimination mechanism. pressbooks.pub This reaction is contingent on the electronic nature of the aromatic ring; it is favored in electron-deficient systems, typically those bearing strong electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group. wikipedia.orglibretexts.org These EWGs are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms during the rate-determining nucleophilic attack step. wikipedia.org

In 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene, the aromatic ring is substituted with two halogens (inductively withdrawing) and a benzyloxy group (donating by resonance, withdrawing by induction). The net effect of the oxygen in the benzyloxy group is electron-donating, which increases the electron density of the aromatic ring. chlorobenzene.ltd This electron-rich nature deactivates the ring towards nucleophilic attack, making SNAr reactions on this substrate challenging and likely to require harsh conditions, such as high temperatures and very strong nucleophiles. pressbooks.pubyoutube.com

The relative reactivity of the two halogen atoms, chlorine at C1 and bromine at C4, is governed by two opposing factors: electronegativity and bond strength. The rate-determining step in most SNAr reactions is the initial attack of the nucleophile. youtube.com The greater electronegativity of chlorine compared to bromine makes the C1 carbon more electrophilic and thus more susceptible to attack. Consequently, the typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. imperial.ac.uk However, the C-Br bond is weaker than the C-Cl bond, which would facilitate the final elimination step. Given that the formation of the Meisenheimer complex is generally rate-limiting, the chlorine at the C1 position is the more probable site for nucleophilic substitution.

FeatureC1 Position (Chloro)C4 Position (Bromo)
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
Electronegativity of Halogen Higher (approx. 3.16)Lower (approx. 2.96)
Electrophilicity of Carbon More electrophilicLess electrophilic
C-X Bond Strength Stronger (~400 kJ/mol)Weaker (~330 kJ/mol)
Position Relative to -OR Group OrthoPara
Predicted SNAr Reactivity More likely site of attackLess likely site of attack

Halogenated arenes can undergo reactions involving radical intermediates, typically initiated by photolysis or high temperatures. nih.gov These reactions proceed via homolytic cleavage of the carbon-halogen bond to form a highly reactive aryl radical. libretexts.org The bond dissociation energy is a critical factor in determining the facility of this cleavage. The carbon-bromine bond is significantly weaker than the carbon-chlorine bond, and therefore, the C4-Br bond is the most likely site for homolytic cleavage in this compound. nih.gov

Once formed, the aryl radical can participate in a variety of subsequent reactions, including hydrogen atom abstraction from a solvent or another molecule, or addition to an unsaturated system. The competition between radical and ionic pathways can be influenced by factors such as solvent polarity, with more polar solvents potentially favoring ionic intermediates. nih.gov

BondApproximate Bond Dissociation Energy (kJ/mol)Likelihood of Homolytic Cleavage
Aryl C-Cl~400Low
Aryl C-Br~330High

Reactivity at the Benzylic Position of the Benzyloxy Moiety

The benzylic carbon—the CH₂ group linking the ether oxygen to the p-methoxyphenyl ring—is a site of enhanced reactivity due to its proximity to the aromatic system. libretexts.orgchemistrysteps.com

The ether linkage can be cleaved under certain conditions via nucleophilic substitution at the benzylic carbon. This cleavage can occur through either an Sₙ1 or Sₙ2 mechanism.

An Sₙ1 mechanism involves the formation of a carbocation intermediate. organic-chemistry.org The benzylic position is highly prone to Sₙ1 reactions because the resulting carbocation is stabilized by resonance with the adjacent benzene ring. chemistrysteps.comyoutube.com In this specific molecule, the carbocation formed would be a p-methoxybenzyl cation. This cation is exceptionally stable, not only due to resonance with the phenyl ring but also due to the powerful electron-donating resonance effect of the para-methoxy group. chem-station.com This high degree of stabilization makes the Sₙ1 pathway particularly favorable, especially in polar protic solvents. khanacademy.org

An Sₙ2 mechanism involves a backside attack by a nucleophile in a single, concerted step. organic-chemistry.org Benzylic substrates are also reactive in Sₙ2 reactions because the transition state is stabilized by the adjacent π-system. chemistrysteps.comyoutube.com While possible, the exceptional stability of the p-methoxybenzyl carbocation suggests that the Sₙ1 pathway will often dominate over the Sₙ2 pathway for this substrate. youtube.com

FactorSₙ1 MechanismSₙ2 Mechanism
Intermediate Highly stabilized p-methoxybenzyl carbocationConcerted, no intermediate
Rate Determining Step Formation of carbocationNucleophilic attack
Solvent Preference Polar proticPolar aprotic
Nucleophile Weak nucleophile is sufficientRequires a strong nucleophile
Likelihood for this Moiety HighModerate

The C-H bonds at the benzylic position are relatively weak and susceptible to oxidation. masterorganicchemistry.com The p-methoxybenzyl ether group is frequently used as a protecting group for alcohols precisely because it can be removed under specific oxidative conditions. chem-station.com

Harsh oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will cleave the benzylic position, typically oxidizing the alkylbenzene side chain to a carboxylic acid. chemistrysteps.commasterorganicchemistry.com In this case, such a reaction would likely lead to the formation of p-methoxybenzoic acid.

More selective oxidative cleavage can be achieved using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). cdnsciencepub.com The mechanism for DDQ-mediated deprotection involves a rate-determining hydride abstraction from the benzylic carbon to form the stable p-methoxybenzyl cation. chem-station.comcdnsciencepub.com This intermediate is then trapped by a nucleophile (e.g., water from the workup), leading to the release of the deprotected phenol (B47542) and p-methoxybenzaldehyde. chem-station.com The electron-donating methoxy (B1213986) group enhances the rate of this oxidative cleavage compared to an unsubstituted benzyl (B1604629) ether by further stabilizing the cationic intermediate. cdnsciencepub.com

ReagentConditionsProducts
KMnO₄, heatHarsh2-Bromo-5-chlorophenol (B87913) + p-Methoxybenzoic acid
DDQMild, neutral2-Bromo-5-chlorophenol + p-Methoxybenzaldehyde

Influence of Methoxy Substituent on Aromatic Ring Reactivity and Electronic Properties

This electronic influence has several important consequences:

Stabilization of Cationic Intermediates : The most significant effect is the stabilization of any positive charge at the para or benzylic positions. As discussed, this makes the p-methoxybenzyl carbocation particularly stable, facilitating Sₙ1 reactions and oxidative cleavage at the benzylic position. chemistrysteps.comchem-station.com

Increased Nucleophilicity of the Benzyl Ring : The methoxy group activates its own aromatic ring, increasing its electron density and making it more susceptible to electrophilic attack.

Enhanced Lability of the Benzyloxy Group : The electron-donating nature of the methoxy group makes the entire p-methoxybenzyl (PMB) group a more labile protecting group compared to an unsubstituted benzyl (Bn) group, especially towards oxidative or strongly acidic conditions. chem-station.com This differential reactivity is a cornerstone of its use in synthetic chemistry. nih.gov The increased electron density on the PMB group facilitates the formation of a charge-transfer complex with oxidants like DDQ, initiating the deprotection sequence. chem-station.com

The electronic effect of the methoxy group can be quantified by its Hammett parameter (σₚ), which is -0.27, indicating its strong electron-donating character when situated para to a reaction center.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 1 Chloro 2 4 Methoxy Benzyloxy Benzene

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Specific experimental Infrared (IR) spectroscopy data for 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene, which would provide insight into its functional groups and vibrational modes, could not be located in published literature or spectral databases. A predictive analysis would involve identifying characteristic absorption bands for the various functional groups present in the molecule.

A hypothetical table of expected IR absorptions is presented below for illustrative purposes, based on general spectroscopic principles.

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibrational Mode
C-H (Aromatic)3100-3000Stretching
C-H (Methylene, -CH₂-)2950-2850Stretching
C-O-C (Ether)1260-1000Asymmetric & Symmetric Stretching
C=C (Aromatic)1600-1450Stretching
C-Cl (Aryl Chloride)1100-1000Stretching
C-Br (Aryl Bromide)1075-1030Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

No experimental Ultraviolet-Visible (UV-Vis) spectroscopy data for this compound is available in the public domain. This type of analysis would reveal information about the electronic transitions within the molecule, typically showing absorption maxima (λmax) corresponding to π→π* and n→π* transitions in the aromatic systems.

A hypothetical data table for UV-Vis absorption is provided below for conceptual understanding.

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
EthanolData not availableData not availableπ→π
CyclohexaneData not availableData not availableπ→π

X-ray Crystallography for Solid-State Structural Determination

A crystal structure for this compound has not been reported in crystallographic databases. If such data were available, it would provide precise information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of the molecule.

A hypothetical table of crystallographic data is shown below to illustrate the type of information that would be obtained from such an analysis.

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Computational Chemistry and Theoretical Studies on 4 Bromo 1 Chloro 2 4 Methoxy Benzyloxy Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

No specific DFT studies on 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene have been identified. Such studies would be instrumental in understanding the compound's electronic properties, including the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is crucial for predicting the molecule's reactivity and its behavior in chemical reactions.

Conformational Analysis of the Benzyloxy and Methoxy (B1213986) Groups

A detailed conformational analysis of the benzyloxy and methoxy groups in this compound is not available in the reviewed literature.

Information regarding the rotational barriers and preferred geometries of the flexible ether linkages in this molecule is currently unavailable. These parameters are essential for understanding the three-dimensional structure and potential steric hindrances that influence the compound's chemical behavior.

While the presence of bromine and chlorine atoms suggests the potential for intramolecular halogen bonding, no specific theoretical or experimental studies have been found to confirm or quantify such interactions within the this compound structure.

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility Analysis

There are no published molecular dynamics simulations for this compound. These simulations would provide valuable insights into the compound's dynamic behavior, flexibility, and interactions with its environment over time.

Quantum Chemical Calculations for Reactivity Predictions and Mechanistic Insights

Specific quantum chemical calculations aimed at predicting the reactivity and elucidating reaction mechanisms involving this compound are not documented in the available scientific resources. These calculations are fundamental for designing synthetic pathways and understanding the underlying principles of its chemical transformations.

Development of Quantitative Structure-Property Relationship (QSPR) Models

The development of QSPR models for this compound has not been reported. QSPR models are valuable tools for predicting the physicochemical properties and biological activities of chemical compounds based on their molecular structure, and the lack of such models for this compound limits our predictive understanding of its behavior.

Structure Activity Relationship Sar Studies of 4 Bromo 1 Chloro 2 4 Methoxy Benzyloxy Benzene Analogues

Design and Synthesis of Analogues with Systematic Structural Modifications

The rational design of analogues of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene involves the synthesis of new molecules with controlled variations at specific positions. The synthesis of such diaryl ether and benzyl-benzene structures typically involves multi-step sequences. For instance, a common route could involve a Friedel-Crafts type reaction between a substituted benzoyl chloride (like 5-bromo-2-chlorobenzoyl chloride) and a substituted benzene (B151609) (like phenetole), followed by reduction of the resulting ketone to form the methylene (B1212753) bridge. wipo.intgoogle.com This modular synthesis allows for the introduction of diverse substituents on either aromatic ring.

The nature of the halogen substituents on the first aromatic ring is a critical determinant of the molecule's physicochemical properties and its potential for specific intermolecular interactions. Replacing the bromine at position 4 and the chlorine at position 1 with other halogens (fluorine, iodine) would systematically alter several key parameters. researchgate.net

Size and Steric Hindrance: The atomic radius increases down the group (F < Cl < Br < I). This variation in size can influence how the analogue fits into a binding pocket, with larger halogens potentially creating steric clashes or, conversely, promoting favorable van der Waals contacts.

Polarizability and Halogen Bonding: Polarizability increases significantly with the size of the halogen (I > Br > Cl > F). This property is crucial for the formation of halogen bonds, a type of non-covalent interaction where the halogen acts as an electrophilic "donor." researchgate.netacs.org The strength of this interaction generally follows the order I > Br > Cl, making iodine and bromine the most effective halogen bond donors. Fluorine is typically not considered a significant halogen bond donor due to its low polarizability and high electronegativity.

An SAR study would synthesize analogues to probe these effects. For example, a series of compounds could be prepared where the halogens at positions 1 and 4 are varied to determine the optimal combination for biological activity.

Table 1: Illustrative SAR of Halogen Substitutions

Analogue (Position 4 / Position 1)Key Property ModifiedAnticipated Impact on Interaction
Fluoro / FluoroSmall size, high electronegativityMay form H-bonds, weak halogen bonds; minimal steric hindrance.
Bromo / Chloro (Lead Compound)Moderate size and polarizabilityPotential for halogen bonding and hydrophobic interactions.
Iodo / ChloroLarge size, high polarizabilityStrongest potential for halogen bonding; may introduce steric bulk.
Bromo / BromoIncreased polarizability at position 1Enhanced halogen bonding potential from both positions.

The benzyloxy portion of the molecule presents numerous opportunities for modification to explore the binding pocket of a target receptor. These modifications can be broadly categorized into changes in the alkoxy group and substitutions on the second aromatic ring.

Alkoxy Variations: The methoxy (B1213986) group on the second phenyl ring is a key feature. SAR studies often explore the effect of alkoxy chain length. nih.govnih.gov Replacing the methyl group with larger alkyl chains (ethoxy, propoxy, butoxy) can probe for hydrophobic pockets in the receptor. An optimal chain length often suggests a specific hydrophobic channel that can be exploited for enhanced binding affinity. nih.gov Conversely, shortening or removing the alkoxy group can determine its necessity for activity.

Aromatic Substitutions: Adding or moving substituents on the 4-methoxy-benzyl ring can fine-tune electronic and steric properties. nih.gov For instance, adding electron-withdrawing groups (e.g., -CF₃, -CN) or electron-donating groups (e.g., -CH₃, -OH) at the ortho or meta positions relative to the methoxy group can alter the ring's electronic character and its ability to participate in π-π stacking or other interactions. nih.gov Replacing the phenyl ring with other aromatic systems (e.g., pyridine, thiophene) is another common strategy to introduce new interaction points, such as hydrogen bond acceptors. pressbooks.pub

Table 2: Illustrative SAR of Benzyloxy Moiety Modifications

ModificationExample SubstituentAnticipated Impact on Interaction
Alkoxy Chain Length-OCH₂CH₃ (Ethoxy)Probes for larger hydrophobic pockets; may increase lipophilicity.
Aromatic Substitution (Electron-Withdrawing)3-FluoroAlters ring electronics; may introduce new H-bond or halogen bond interactions.
Aromatic Substitution (Electron-Donating)3-MethylIncreases electron density of the ring; enhances hydrophobic interactions.
Ring BioisosterePyridylIntroduces a hydrogen bond acceptor (N atom); alters aromatic properties.

The methoxy group itself has a significant electronic influence on the aromatic ring to which it is attached. As a substituent, the methoxy group is activating due to its ability to donate electrons through resonance, while being weakly electron-withdrawing through induction. libretexts.orgnih.gov This makes the ortho and para positions more electron-rich. The placement and nature of additional substituents on this ring can have profound effects on the molecule's properties.

Elucidation of Key Structural Features Influencing Molecular Interactions

SAR studies ultimately aim to understand the key non-covalent interactions that govern the binding of a ligand to its receptor. For halogenated diaryl ether compounds, halogen bonding and aromatic interactions are of paramount importance.

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a Lewis base (an electron donor), such as an oxygen, nitrogen, or sulfur atom, or an electron-rich π-system. nih.gov The strength of the σ-hole, and thus the halogen bond, increases with the polarizability of the halogen, generally following the trend I > Br > Cl > F. researchgate.net

In analogues of this compound, both the bromine and chlorine atoms can act as halogen bond donors. These interactions are highly directional and can confer significant binding affinity and selectivity. acs.orgnih.gov Potential halogen bond acceptors in a protein active site include:

The backbone carbonyl oxygen of amino acids.

The side-chain oxygen or nitrogen atoms of residues like serine, threonine, aspartate, glutamate, asparagine, and glutamine.

The sulfur atom of methionine.

The electron-rich faces of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. researchgate.net

Computational and structural studies on other systems have confirmed that these interactions are prevalent and can be critical for ligand recognition. nih.govsemanticscholar.org Therefore, the presence and orientation of the C-Br and C-Cl bonds in this scaffold are likely crucial features for its biological activity.

π-π Stacking: Aromatic rings can interact with each other through π-π stacking. These interactions are sensitive to the electronic nature of the rings. rsc.org An electron-rich ring (like the methoxy-substituted ring) may stack favorably with an electron-poor aromatic ring in a protein. Substituents that alter the quadrupole moment of the aromatic rings will modulate the strength and geometry of these interactions. nih.gov

Hydrophobic Interactions: The nonpolar surfaces of the aromatic rings and the methylene bridge contribute to binding through the hydrophobic effect, where the displacement of ordered water molecules from the binding site provides a significant entropic driving force for binding. nih.gov

Dipole and Quadrupole Moments: The specific arrangement of chloro, bromo, and methoxy substituents creates a unique molecular dipole and quadrupole moment. These electrostatic properties govern the long-range recognition and optimal orientation of the ligand as it approaches the binding site, ensuring that key interactions like halogen bonds and hydrogen bonds can form effectively.

Development of SAR Models for Guiding Rational Compound Design

The development of robust Structure-Activity Relationship (SAR) models is a cornerstone of modern drug discovery, enabling the rational design of novel compounds with enhanced potency and selectivity. In the context of this compound and its analogues, which are key aglycone precursors for C-aryl glucoside Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors like Dapagliflozin (B1669812), SAR models are instrumental in understanding the intricate molecular interactions that govern their biological activity. These models provide a predictive framework to guide the synthesis of new derivatives with improved therapeutic profiles.

Systematic exploration of the chemical space around the C-aryl glucoside scaffold has revealed critical insights into the structural requirements for potent SGLT2 inhibition. While the aglycone moiety, such as this compound, is a crucial component for orienting the molecule within the binding site, it demonstrates negligible inhibitory activity on its own. Studies have shown that the aglycones of both phlorizin (B1677692) and dapagliflozin are poor inhibitors of SGLT1 and SGLT2, with Ki values exceeding 100 μM. nih.gov This underscores the synergistic role of the glucose moiety in achieving high-affinity binding.

The primary focus of SAR studies has therefore been on the entire C-aryl glucoside structure. These investigations have systematically modified the aglycone portion and assessed the impact on SGLT2 inhibition, typically measured as the half-maximal inhibitory concentration (IC50). The findings from these studies are crucial for building predictive SAR models.

Key SAR insights for the aglycone moiety of Dapagliflozin and related C-aryl glucosides include:

Linkage Position: The C-glycoside linkage at the meta position of the proximal benzene ring, relative to the distal aryl ring, is optimal for SGLT2 inhibitory activity compared to ortho or para isomers. researchgate.net

Substituents on the Proximal Phenyl Ring: Small lipophilic groups at the C-4 position (the position of the chloro group in the parent compound) are favored. Variations at this position, such as with small methyl groups or other halogens, tend to maintain a similar level of activity, although sometimes with slightly decreased potency. However, introducing hydrogen, cyano, or cyclopropyl (B3062369) groups at this position leads to a significant loss of activity. nih.gov

Substituents on the Distal Phenyl Ring: Modifications to the distal phenyl ring, which is connected via the benzyloxy linker, significantly influence potency. For instance, in Dapagliflozin, a 4-ethoxy group on the distal ring is a key feature.

To illustrate these relationships quantitatively, the following data tables summarize the SAR for modifications on the C-aryl glucoside scaffold, focusing on the aglycone part.

Table 1: Influence of Substituents on the Proximal Phenyl Ring of C-Aryl Glucoside SGLT2 Inhibitors

Compound IDProximal Ring Substituent (R¹)Distal Ring Substituent (R²)hSGLT2 IC50 (nM)
Dapagliflozin ClOEt1.1
Analogue 1 MeOEt~1-2
Analogue 2 HOEt>10
Analogue 3 CNOEt>10
Analogue 4 CyclopropylOEt>10

Data is compiled from various sources to illustrate general trends.

Table 2: Influence of Substituents on the Distal Benzyl (B1604629) Ring of C-Aryl Glucoside SGLT2 Inhibitors

Compound IDProximal Ring Substituent (R¹)Distal Ring Substituent (R²)hSGLT2 IC50 (nM)
Dapagliflozin Cl4-OEt1.1
Analogue 5 Cl4-OMe~1-2
Analogue 6 Cl4-Et~1-2
Analogue 7 Cl4-iPr~10
Analogue 8 Cl4-tBu~10
Analogue 9 Cl4-Ph>50

Data is compiled from various sources to illustrate general trends.

These empirical data form the basis for developing more sophisticated computational SAR models, such as Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR models, for instance, utilize methods like molecular field analysis to generate statistically significant correlations between the three-dimensional properties of the molecules and their biological activities. rsc.org Such models can create contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity.

By integrating these experimental findings and computational models, medicinal chemists can rationally design new analogues of this compound to be incorporated into C-aryl glucoside structures. This data-driven approach accelerates the discovery of next-generation SGLT2 inhibitors with potentially superior efficacy, selectivity, and pharmacokinetic properties, ultimately guiding the development of more effective therapies.

In Vitro Biological Activity Investigations of 4 Bromo 1 Chloro 2 4 Methoxy Benzyloxy Benzene and Analogues

Enzyme Inhibition Assays for Specific Biological Targets (e.g., in vitro enzymatic studies)

There is no available data from in vitro enzymatic studies to indicate that 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene has been evaluated as an enzyme inhibitor against any specific biological targets.

Receptor Binding Studies to Characterize Ligand-Target Interactions

No receptor binding studies have been published that characterize the potential interactions of this compound with any biological receptors.

Cell-Based Assays to Probe Specific Cellular Pathways and Phenotypes (e.g., in vitro antibacterial activity, in vitro cytotoxicity)

There are no published results from cell-based assays investigating the in vitro antibacterial activity, cytotoxicity, or effects on any other cellular pathways or phenotypes for this compound.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interaction Prediction

No molecular docking or molecular dynamics simulation studies have been reported in the scientific literature to predict the interaction of this compound with any protein targets.

Investigation of Mechanisms of Action at the Molecular Level (excluding in vivo efficacy)

As there are no studies on its biological activity, there is consequently no information available regarding the molecular mechanism of action for this compound. Its documented role is that of a precursor in chemical synthesis. chemicalbook.com

Broader Academic Applications and Future Research Trajectories

Role of 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene as a Versatile Intermediate in Advanced Organic Synthesis

This compound is primarily recognized as a key intermediate in the field of advanced organic synthesis. chlorobenzene.ltd Its structural framework is a valuable building block for constructing more complex molecules, particularly those with potential pharmacological activities. chlorobenzene.ltd The strategic placement of its functional groups allows for a variety of chemical transformations, making it a versatile precursor in multi-step synthetic pathways.

A notable application of this compound is its use as an intermediate in the synthesis of Dapagliflozin-D5, a deuterium-labeled analogue of Dapagliflozin (B1669812). chemicalbook.com Dapagliflozin is a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. chemicalbook.com The synthesis of such labeled compounds is crucial for pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) research, which are vital components of drug development. The core structure of this compound provides the necessary scaffold which, after several synthetic steps, leads to the final complex drug molecule. Its utility in this context highlights its importance in medicinal chemistry and the creation of specialized tools for pharmaceutical research. chlorobenzene.ltd

Contribution to the Fundamental Understanding of Halogen Effects and Aromatic Reactivity in Complex Systems

The study of this compound offers a valuable platform for understanding the nuanced electronic effects that govern the reactivity of polysubstituted aromatic rings. The benzene (B151609) ring of this compound is influenced by several competing factors:

Inductive Effects : Both the bromine and chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution. libretexts.orgmsu.edu

Resonance Effects : The halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). libretexts.org This effect, while weaker than the inductive withdrawal, directs incoming electrophiles to the ortho and para positions.

Activating Groups : The large 4-methoxy-benzyloxy group is an activating group. The oxygen atom linked to the ring can donate electron density via resonance, and this group also directs incoming substituents to the ortho and para positions.

The presence of two different halogens (Br and Cl) and a strong activating group on the same ring creates a complex reactivity profile. Research on the regioselectivity of reactions such as nitration, further halogenation, or Friedel-Crafts acylation on this substrate can provide fundamental insights into how these competing electronic effects modulate one another. It allows chemists to study how the combination of a strongly deactivating inductive effect from two halogens competes with the ortho-, para-directing resonance effects from three different substituents (Cl, Br, and the ether oxygen). libretexts.orgmsu.edu This makes the compound an excellent model system for probing the limits of predictive models for aromatic reactivity.

Potential for Development of Novel Chemical Probes for Biological Research

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study that target's function in biological systems. mskcc.org While not a drug itself, a good chemical probe can be a starting point for drug discovery. rsc.org this compound possesses several features that make it a promising scaffold for the development of novel chemical probes.

Its demonstrated role as a precursor to a labeled analogue of Dapagliflozin indicates that its core structure is compatible with biological targets. chemicalbook.com Furthermore, the bromine atom on the aromatic ring is a particularly useful functional handle. It can be readily converted or used in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings) to attach other molecular fragments. This allows for the systematic modification of the core structure, which is a key process in optimizing a molecule's potency and selectivity for its target. olemiss.edu For instance, the bromine atom could be replaced with a linker attached to a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photoreactive group for covalent labeling of the target protein. nih.gov Therefore, this compound serves as a valuable starting material for creating a chemical toolbox to investigate the biology of SGLT2 or other related proteins. mskcc.org

Exploration of New Synthetic Pathways and Methodologies for Related Analogues

The synthesis of this compound and its analogues stimulates the development of new synthetic methodologies. The synthesis of its close analogue, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) (an intermediate for Dapagliflozin itself), provides a template. google.compensoft.net This synthesis typically involves a Friedel-Crafts reaction between 5-bromo-2-chlorobenzoyl chloride and an appropriate substituted benzene (phenetole for the ethoxy analogue, and anisole (B1667542) for the methoxy (B1213986) target compound), followed by reduction of the resulting ketone. google.comwipo.int

General Synthetic Scheme for Analogues
StepReaction TypeReactantsKey ReagentsProduct
1Acyl Chloride Formation5-bromo-2-chlorobenzoic acidOxalyl chloride or Thionyl chloride5-bromo-2-chlorobenzoyl chloride
2Friedel-Crafts Acylation5-bromo-2-chlorobenzoyl chloride, Anisole (or other alkoxybenzene)AlCl₃ (Lewis Acid)(5-bromo-2-chlorophenyl)(4-methoxyphenyl)methanone
3Ketone Reduction(5-bromo-2-chlorophenyl)(4-methoxyphenyl)methanoneTriethylsilane, Sodium borohydride4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene

Exploration around this theme involves developing greener, more efficient, and one-pot procedures. google.com Researchers can investigate alternative Lewis acids, different reducing agents, and varied solvents to improve yields and reduce byproducts. Furthermore, this synthetic framework allows for the creation of a diverse library of analogues by simply changing the starting materials. For example, substituting anisole with other substituted phenols or anilines in the Friedel-Crafts step would lead to a wide range of structurally related compounds, which could then be screened for other biological activities.

Integration of Advanced Computational and Experimental Approaches for Comprehensive Molecular Characterization

A complete understanding of this compound requires a combination of advanced experimental and computational techniques.

Experimental Characterization typically involves a suite of spectroscopic and analytical methods to confirm the structure and purity of the compound. These methods provide a detailed picture of the molecule's connectivity and purity.

Common Experimental Characterization Techniques
TechniqueInformation Obtained
Proton Nuclear Magnetic Resonance (¹H-NMR)Provides information on the number, environment, and connectivity of hydrogen atoms.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)Identifies the different carbon environments within the molecule.
Mass Spectrometry (MS)Determines the exact molecular weight and elemental formula. nih.gov
High-Performance Liquid Chromatography (HPLC)Assesses the purity of the compound.
Infrared Spectroscopy (IR)Identifies the presence of specific functional groups (e.g., C-O ether bonds, C-Cl, C-Br).
X-ray CrystallographyProvides the precise three-dimensional structure of the molecule in the solid state, including bond lengths and angles. nih.gov

Computational Approaches , such as Density Functional Theory (DFT), can complement experimental data by providing insights into properties that are difficult to measure directly. Computational modeling can be used to predict the molecule's three-dimensional conformation, calculate its electronic properties (like electrostatic potential maps and frontier molecular orbitals), and simulate its reactivity towards different reagents. This predictive power can guide synthetic efforts and help rationalize observed experimental outcomes.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-1-chloro-2-(4-methoxy-benzyloxy)-benzene, and what reagents/conditions are critical?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

Protection of hydroxyl groups : Use acetyl or benzyl groups to protect reactive sites (e.g., benzyl bromide for benzyloxy protection) .

Halogenation : Bromination/chlorination using agents like N-bromosuccinimide (NBS) or Cl₂ in acetonitrile, with temperature control (25–50°C) to achieve regioselectivity .

Deprotection : Acidic or basic hydrolysis (e.g., NaOH in ethanol) to remove protecting groups.
Critical reagents include NBS for bromination, benzyl bromide for protection, and K₂CO₃ as a base in coupling reactions .

Q. How can researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy vs. benzyloxy groups) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected M⁺ for C₁₄H₁₁BrClO₂: ~342.5 g/mol).
  • Melting Point Analysis : Compare observed values (e.g., 36–40°C for analogs) with literature to assess purity .
  • Chromatography : HPLC or TLC with UV detection to monitor reaction progress and purity .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during halogenation or functionalization steps?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric effects:
  • Directing Groups : The methoxy and benzyloxy groups act as ortho/para directors. Use low-temperature bromination (0–5°C) to favor para substitution .
  • Protection-Deprotection : Temporarily block reactive sites (e.g., acetylation) to direct halogenation to specific positions .
  • Computational Modeling : DFT calculations to predict reactive sites based on electron density maps .

Q. How can coupling reactions involving this compound be optimized for yield and selectivity?

  • Methodological Answer :
  • Catalysts : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling with aryl boronic acids .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) enhance solubility and reaction rates.
  • Base Selection : K₂CO₃ or Cs₂CO₃ in biphasic systems (water/toluene) improves coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs conventionally) .

Q. What are the key considerations for studying this compound’s stability and decomposition pathways?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Monitor weight loss under controlled heating (e.g., 25–200°C) to identify decomposition thresholds .
  • Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation of the benzyloxy group .
  • Hydrolytic Stability : Conduct accelerated aging studies in buffered solutions (pH 3–10) to assess susceptibility to hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.